(R)-3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

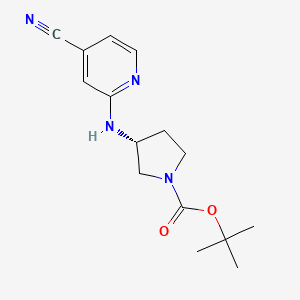

The compound “(R)-3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” (CAS: Not explicitly provided in evidence; enantiomer CAS: 21384-05-4) is a chiral pyrrolidine derivative featuring a tert-butyl ester group and a 4-cyano-pyridin-2-ylamino substituent. Its molecular formula is C₁₅H₂₀N₄O₂, with a molecular weight of 300.35 g/mol (calculated from ). This compound is structurally characterized by:

- A pyrrolidine ring (5-membered saturated nitrogen heterocycle).

- A tert-butyl ester group at the 1-position, commonly used to enhance stability and solubility in synthetic intermediates.

- A 4-cyano-pyridin-2-ylamino moiety, where the cyano group at the 4-position of the pyridine ring may influence electronic properties and binding interactions.

Properties

IUPAC Name |

tert-butyl (3R)-3-[(4-cyanopyridin-2-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-7-5-12(10-19)18-13-8-11(9-16)4-6-17-13/h4,6,8,12H,5,7,10H2,1-3H3,(H,17,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINARTBENDFFCN-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Notably, compounds similar to (R)-3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine derivatives have shown promising results as inhibitors of deubiquitylating enzymes (DUBs), which play a crucial role in protein degradation and cellular regulation .

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. The mechanism involves modulation of pathways related to cell cycle regulation and apoptosis.

- Antimicrobial Properties : There is evidence indicating that pyrrolidine derivatives possess antibacterial properties, which can be beneficial in treating infections caused by resistant strains .

Case Studies

-

Anticancer Efficacy :

Compound Cell Line IC50 (µM) Compound A HepG2 10 Compound B A549 8 - Antimicrobial Activity :

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of pyrrolidine derivatives. For instance, substituents at specific positions on the pyridine ring have been shown to significantly influence the anticancer potency and selectivity towards different cellular targets .

Scientific Research Applications

Cancer Treatment

The compound has been studied for its role as a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial for regulating the cell cycle, and their aberrant activity is often linked to cancer proliferation. Research indicates that compounds similar to (R)-3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit potent inhibitory effects on CDK4 and CDK6, which are key players in cell cycle regulation.

Case Study: Inhibition of CDK4/6

In a study involving substituted 2-amino pyridines, compounds were shown to effectively inhibit CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines. The mechanism involves the binding of these compounds to the ATP-binding site of the kinases, preventing their activation and subsequent phosphorylation of target proteins involved in cell cycle progression .

Anti-inflammatory Applications

The compound also demonstrates potential as an anti-inflammatory agent . Inflammation is a critical component of many chronic diseases, including rheumatoid arthritis and cardiovascular disorders. The inhibition of specific kinases involved in inflammatory signaling pathways can lead to reduced inflammation.

Kinase Inhibition

The compound has been identified as a promising lead for developing selective inhibitors targeting various protein kinases beyond CDKs. These include serine/threonine kinases that are implicated in several cellular processes.

Table: Summary of Kinase Targets and Effects

| Kinase Target | Role | Effect of Inhibition |

|---|---|---|

| CDK4 | Cell cycle regulation | Reduced tumor cell proliferation |

| CDK6 | Cell cycle regulation | Induction of apoptosis in cancer cells |

| IKKε | Inflammatory signaling | Decreased inflammatory cytokine production |

| TBK1 | Immune response | Modulation of immune responses |

Pharmacological Properties

The pharmacological profile of this compound suggests favorable properties for drug development:

- Oral Bioavailability : Studies indicate that compounds with similar structures possess good oral bioavailability, making them suitable candidates for oral administration.

- Selectivity : The compound shows selectivity towards specific kinases, minimizing off-target effects that can lead to adverse reactions.

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Configurations

The S-enantiomer of this compound, “(S)-3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” (CAS: 21384-05-4), shares the same molecular formula and weight but differs in stereochemistry. Enantiomers often exhibit distinct pharmacological profiles due to differential binding to chiral biological targets. For example:

- Stereochemical preferences in enzyme binding pockets could render one enantiomer more active than the other.

- Synthetic routes to isolate the (R)- or (S)-form may vary, impacting scalability and cost.

Pyrrolidine vs. Piperidine Derivatives

Compounds with piperidine rings (6-membered saturated nitrogen heterocycles) versus pyrrolidine exhibit differences in ring strain, conformational flexibility, and steric effects. Examples include:

- 4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 320366-57-2): Formula: C₁₇H₂₄N₄O₂, MW: 316.40 g/mol. Features a methylene linker between the piperidine and pyridine rings, increasing spatial flexibility.

Substituent Variations on the Pyridine/Pyrimidine Ring

The position and nature of substituents on the heteroaromatic ring critically influence electronic properties and binding interactions:

- 4-Cyano vs. 3-Cyano Pyridine Derivatives: The target compound has a 4-cyano group on the pyridine ring, while 4-(3-Cyano-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: Not provided) features a 3-cyano substituent.

Pyrimidine vs. Pyridine Derivatives :

- Formula: C₁₄H₂₀ClN₃O₂S , MW: 329.85 g/mol .

- Replaces pyridine with pyrimidine and introduces a sulfur atom and chloro substituent, increasing lipophilicity.

tert-Butyl Ester Analogs with Varied Linkers

The tert-butyl ester group is a common motif for protecting carboxylic acids during synthesis. Variations in the linker between the heterocycle and the ester group impact steric and electronic profiles:

- “(R)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” (CAS: Not provided): Formula: Likely C₁₅H₂₀BrN₃O₃ (estimated), MW: ~370 g/mol.

4-(6-Chloro-pyridin-3-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1065484-36-7):

- Formula: C₁₆H₂₃ClN₂O₃ , MW: 326.82 g/mol .

- Extends the linker to a methoxy group, increasing hydrophilicity.

Key Research Findings and Implications

Stereochemistry Matters : The (R)- and (S)-enantiomers of pyrrolidine derivatives may exhibit divergent biological activities, necessitating enantioselective synthesis.

Ring Size and Flexibility : Piperidine analogs offer conformational flexibility, while pyrrolidines provide rigidity, influencing target selectivity.

Substituent Effects : Electron-withdrawing groups (e.g., 4-CN) enhance stability and binding affinity compared to electron-donating groups.

Safety Profiles: tert-Butyl esters generally exhibit low acute toxicity but may act as irritants (e.g., lachrymators as noted in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.